molecular formula C9H9BrClF2NO2 B14041687 (R)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride

Katalognummer: B14041687
Molekulargewicht: 316.53 g/mol
InChI-Schlüssel: PBGWWBAARQUENP-OGFXRTJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include a bromine atom and two fluorine atoms on the aromatic ring, as well as an amino group and a carboxylic acid group. These features make it a valuable compound for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenylpropanoic acid derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

    Amination: The brominated and fluorinated intermediate is then subjected to amination to introduce the amino group at the alpha position relative to the carboxylic acid group.

    Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the amino group can yield nitro derivatives.

    Reduction Products: Reduction can yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of halogenated amino acids on protein structure and function. It can be incorporated into peptides and proteins to investigate how the presence of bromine and fluorine atoms affects their properties.

Medicine

In medicine, ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is being explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it a valuable component in the design of advanced materials with specific functionalities.

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-3-Amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid hydrochloride
  • ®-3-Amino-3-(4-bromo-2,6-dichlorophenyl)propanoic acid hydrochloride
  • ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)butanoic acid hydrochloride

Uniqueness

®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is unique due to the specific combination of bromine and fluorine atoms on the aromatic ring. This combination imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H9BrClF2NO2

Molekulargewicht

316.53 g/mol

IUPAC-Name

(3R)-3-amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H8BrF2NO2.ClH/c10-4-1-5(11)9(6(12)2-4)7(13)3-8(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m1./s1

InChI-Schlüssel

PBGWWBAARQUENP-OGFXRTJISA-N

Isomerische SMILES

C1=C(C=C(C(=C1F)[C@@H](CC(=O)O)N)F)Br.Cl

Kanonische SMILES

C1=C(C=C(C(=C1F)C(CC(=O)O)N)F)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.